乙酸-7-羟基-1-四氢吡喃-2-基-吲唑-5-甲酸酯

描述

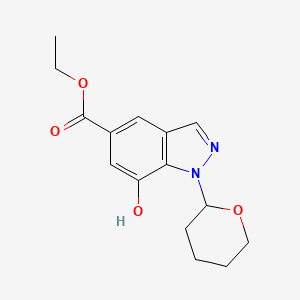

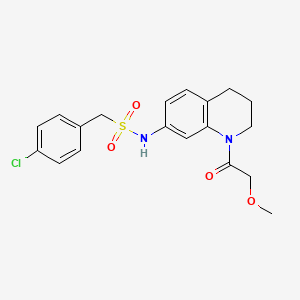

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O4 . It is produced by PharmaBlock Sciences, Inc .

Synthesis Analysis

There are several methods to synthesize Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method uses potassium carbonate in acetone under an inert atmosphere and reflux . A third method involves the use of ethanol and potassium carbonate for 6 hours under reflux .Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is complex, with a molecular weight of 290.32 . The compound includes a tetrahydropyran ring attached to an indazole ring, which is further connected to a carboxylate group .科学研究应用

杂环体系合成

7-氨基-3-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯经历水解和环化,生成对革兰氏阳性菌和革兰氏阴性菌以及真菌具有显著杀生物性质的化合物,展示了其在开发新型抗菌剂中的潜力 (Youssef 等人,2011)。

新型染料的开发

由 5-肼基-3-甲基吡唑-4-羧酸乙酯合成 1H-吡唑并[3,2-c]-s-三唑,并将其进一步转化为偶氮甲碱染料,突出了其在生产新型材料中的作用,这些材料在染料敏化太阳能电池和有机发光二极管中具有潜在应用 (Bailey,1977)。

促进异恶唑-恶唑转化

涉及 5-羟基-3-(5-甲基异恶唑-4-基)异恶唑-4-羧酸乙酯的碱催化异恶唑-恶唑环转化过程用于制备硫天麻酸合成的前体,证明了其在复杂有机合成中的效用 (Doleschall 和 Seres,1988)。

拮抗特性

7-羟基-1-四氢吡喃-2-基-吲唑-5-羧酸乙酯衍生物已被开发为 CCR5 拮抗剂,展示了其在治疗 HIV 等疾病中的潜力,其中 CCR5 受体发挥着重要作用 (Ikemoto 等人,2005)。

属性

IUPAC Name |

ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORDQTLCWUKJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)

![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)

![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)

![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)

![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)

![Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)